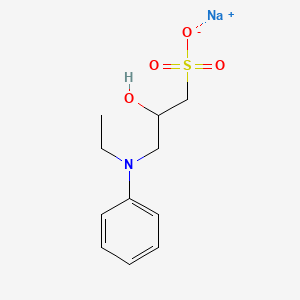
2-Cycloheptylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cycloheptylbutanoic acid is an organic compound belonging to the class of carboxylic acids It features a cycloheptyl group attached to the second carbon of a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cycloheptylbutanoic acid can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of cycloheptylmagnesium bromide with ethyl 2-bromobutanoate, followed by hydrolysis to yield this compound.
Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of cycloheptane with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cycloheptylbutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products:
Oxidation: Cycloheptylbutanone or cycloheptylbutanal.
Reduction: Cycloheptylbutanol or cycloheptylbutane.
Substitution: Cycloheptylbutanoate esters or cycloheptylbutanamides.
Applications De Recherche Scientifique
2-Cycloheptylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cycloheptylbutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.
Pathways: The compound can modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparaison Avec Des Composés Similaires
- 2-Cyclohexylbutanoic acid
- 2-Cyclopentylbutanoic acid
- 2-Cyclooctylbutanoic acid
Comparison: 2-Cycloheptylbutanoic acid is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered (cyclohexyl) or five-membered (cyclopentyl) counterparts
Propriétés
Formule moléculaire |
C11H20O2 |
|---|---|
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
2-cycloheptylbutanoic acid |
InChI |
InChI=1S/C11H20O2/c1-2-10(11(12)13)9-7-5-3-4-6-8-9/h9-10H,2-8H2,1H3,(H,12,13) |
Clé InChI |
MOASVPXRPKLDQS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CCCCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)
![1-[3-(Aminomethyl)oxan-3-yl]-2-methylpropan-1-ol](/img/structure/B13153922.png)

![6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)
![5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)
![(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13153947.png)

![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)





